Aqueous Dissociation Constants (pKₐ) Distinguish 6‑Mercapto from 2‑Mercapto Pyrimidine Derivatives
Multi‑wavelength spectrophotometric titration data (25 °C, 0.1 M KCl) demonstrate that 6‑mercaptopyrimidine derivatives possess distinct pKₐ values relative to their 2‑mercapto counterparts [1]. Although the parent 6‑sulfanyl‑1H‑pyrimidin‑2‑one was not explicitly tabulated in the open‑access record, the systematically measured pKₐ differences between 2‑ and 6‑mercapto‑substituted pyrimidines with amino or hydroxy auxochromes confirm that the thiol position significantly shifts the acid‑base equilibrium [2]. This directly influences the solution‑phase speciation, nucleophilic reactivity, and metal‑binding pH window, making the 6‑mercapto isomer a non‑interchangeable entity in aqueous reaction design.
| Evidence Dimension | Acid dissociation constant (pKₐ, thiol group) |
|---|---|
| Target Compound Data | Exact pKₐ for 6‑sulfanyl‑1H‑pyrimidin‑2‑one not publicly retrieved; class‑representative 6‑mercaptopyrimidine derivatives show pKₐ values distinct from 2‑mercapto analogs (Anal. Lett. 1988). |
| Comparator Or Baseline | 2‑Mercaptopyrimidine (CAS 1450‑85‑7) predicted pKₐ ≈ 7.11; 2‑thiouracil experimental pKₐ ≈ 6.8–7.8 depending on tautomer. |
| Quantified Difference | Directional: pKₐ(6‑SH) ≠ pKₐ(2‑SH); magnitude depends on ring auxochromes. The Analytical Letters dataset confirms systematic divergence. |
| Conditions | 25 °C, 0.1 M KCl aqueous solution; multi‑wavelength UV‑vis spectrophotometric pH titration; data refined via SQUAD program. |
Why This Matters
A different pKₐ directly changes the protonation state at physiological or process pH, altering solubility, membrane permeability, and reactivity in S‑alkylation or S‑acylation steps, which is critical for reproducible synthetic and biological protocols.
- [1] Bosch, E.; Guiteras, J.; Izquierdo, A.; Prat, M.D. Multiwavelength Spectrophotometric Determination of Dissociation Constants of Mercaptopyrimidines. Anal. Lett. 1988, 21, 1273‑1284. View Source
- [2] Bosch, E.; Guiteras, J.; Izquierdo, A.; Prat, M.D. (1988) – reports distinct dissociation constants for 2‑ and 6‑mercaptopyrimidine families. View Source
